molecular formula C18H25N3O6 B13396699 2-[[2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid

2-[[2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid

Cat. No.: B13396699
M. Wt: 379.4 g/mol
InChI Key: SEQGOADLZZCJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Phe-Gly-Gly-OH, also known as N-(tert-Butoxycarbonyl)-L-phenylalanyl-glycyl-glycine, is a peptide compound commonly used in peptide synthesis. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions. This compound is significant in the field of organic chemistry and biochemistry due to its role in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Phe-Gly-Gly-OH typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of phenylalanine using the Boc group. This is followed by the coupling of Boc-phenylalanine with glycine and then another glycine molecule. The coupling reactions are usually facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) .

Industrial Production Methods

In industrial settings, the synthesis of Boc-Phe-Gly-Gly-OH can be carried out using automated peptide synthesizers. These machines allow for the efficient and high-throughput production of peptides by automating the repetitive steps of coupling and deprotection. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling .

Chemical Reactions Analysis

Types of Reactions

Boc-Phe-Gly-Gly-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected peptide (after removal of the Boc group) and the extended peptide chain (after coupling with additional amino acids).

Mechanism of Action

The mechanism of action of Boc-Phe-Gly-Gly-OH primarily involves its role as a protected peptide building block. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions to form peptide bonds. The molecular targets and pathways involved depend on the specific peptides synthesized using Boc-Phe-Gly-Gly-OH and their intended applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Phe-Gly-Gly-OH is unique due to its specific sequence of amino acids (phenylalanine-glycine-glycine) and the presence of the Boc protecting group. This combination allows for the synthesis of peptides with specific properties and functions, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O6/c1-18(2,3)27-17(26)21-13(9-12-7-5-4-6-8-12)16(25)20-10-14(22)19-11-15(23)24/h4-8,13H,9-11H2,1-3H3,(H,19,22)(H,20,25)(H,21,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQGOADLZZCJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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